molecular formula C23H19ClN4O2S B2467382 N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1261003-18-2

N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2467382
CAS RN: 1261003-18-2
M. Wt: 450.94
InChI Key: SQVMKPKOIFWQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O2S and its molecular weight is 450.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex heterocyclic compounds, including derivatives similar to N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide, involves multi-step chemical processes that yield compounds with potential antibacterial and antimicrobial properties. For example, derivatives synthesized through reactions involving chlorophenyl and acetamide groups have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing moderate to good activity (Desai et al., 2008; Mistry et al., 2009). These studies not only showcase the synthesis routes but also highlight the structural analysis through various spectroscopic techniques, laying the groundwork for further modification and optimization of similar compounds for enhanced biological activities.

Antimicrobial and Antitumor Activities

Compounds structurally related to N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide have demonstrated notable antimicrobial and antitumor activities. Specific derivatives have been synthesized and screened for their antimicrobial efficacy, showing significant potential against various microorganisms (Kerru et al., 2019). Furthermore, certain pyrazolo[3,4-d]pyrimidine derivatives exhibited mild to moderate antitumor activity against human breast adenocarcinoma cell lines, with one derivative identified as particularly active (El-Morsy et al., 2017).

Antioxidant and Anti-inflammatory Properties

Research into the antioxidant and anti-inflammatory properties of compounds with similar structural frameworks has revealed promising results. Derivatives have been synthesized and evaluated for their antioxidant activity, with some showing good efficacy (Dhakhda et al., 2021). Additionally, thiazolopyrimidine derivatives have been designed and assessed for their antinociceptive and anti-inflammatory properties, demonstrating significant activities (Selvam et al., 2012).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S/c24-15-7-4-8-16(11-15)26-19(29)13-31-23-27-20-18(14-5-2-1-3-6-14)12-25-21(20)22(30)28(23)17-9-10-17/h1-8,11-12,17,25H,9-10,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVMKPKOIFWQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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